molecular formula C34H40N6O6 B118279 Tyr-c(orn-2-nal-pro-gly-) CAS No. 155919-39-4

Tyr-c(orn-2-nal-pro-gly-)

Cat. No. B118279
M. Wt: 628.7 g/mol
InChI Key: DJZOCVOQQQQOFF-MLNUMCSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-c(orn-2-nal-pro-gly-) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of the natural opioid peptide, enkephalin, and has been synthesized to enhance its activity and specificity. Tyr-c(orn-2-nal-pro-gly-) has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

Tyr-c(orn-2-nal-pro-gly-) exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are G protein-coupled receptors that modulate pain perception and other physiological processes. The binding of Tyr-c(orn-2-nal-pro-gly-) to opioid receptors results in the activation of downstream signaling pathways that lead to the modulation of pain perception and other physiological processes.

Biochemical And Physiological Effects

Tyr-c(orn-2-nal-pro-gly-) has been shown to have potent analgesic effects in animal models of pain. The peptide has also been shown to have anti-inflammatory effects and to modulate the immune response. Tyr-c(orn-2-nal-pro-gly-) has been shown to have a longer duration of action than other opioid peptides, making it a potentially useful tool in the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

One advantage of using Tyr-c(orn-2-nal-pro-gly-) in lab experiments is its high potency and specificity. The peptide has been shown to be highly selective for opioid receptors and to have a long duration of action, making it a useful tool in the study of opioid receptors and their interactions with ligands. However, one limitation of using Tyr-c(orn-2-nal-pro-gly-) is its high cost and the complexity of its synthesis, which may limit its availability for some researchers.

Future Directions

There are numerous future directions for the study of Tyr-c(orn-2-nal-pro-gly-). One potential direction is the development of novel ligands based on the structure of Tyr-c(orn-2-nal-pro-gly-) that have enhanced activity and specificity. Another potential direction is the investigation of the peptide's effects on other physiological processes, such as mood and cognition. Additionally, the peptide's potential as a therapeutic agent for the treatment of chronic pain and other conditions warrants further investigation.

Synthesis Methods

Tyr-c(orn-2-nal-pro-gly-) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide. The synthesis of Tyr-c(orn-2-nal-pro-gly-) involves the incorporation of the unnatural amino acid, ornithine, which enhances the peptide's activity and specificity.

Scientific Research Applications

Tyr-c(orn-2-nal-pro-gly-) has numerous potential applications in scientific research. One of its primary applications is in the study of opioid receptors and their interactions with ligands. The peptide has been used as a tool to investigate the structure-activity relationships of opioid peptides and to identify novel ligands with enhanced activity and specificity.

properties

CAS RN

155919-39-4

Product Name

Tyr-c(orn-2-nal-pro-gly-)

Molecular Formula

C34H40N6O6

Molecular Weight

628.7 g/mol

IUPAC Name

[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate

InChI

InChI=1S/C34H40N6O6/c35-15-3-7-29(39-31(42)27(36)20-22-10-13-26(41)14-11-22)34(45)46-18-16-38-32(43)30-8-4-17-40(30)33(44)28(37)21-23-9-12-24-5-1-2-6-25(24)19-23/h1-3,5-6,9-16,18-19,27-30,41H,4,7-8,17,20-21,35-37H2,(H,38,43)(H,39,42)/b15-3-,18-16-/t27-,28-,29+,30+/m0/s1

InChI Key

DJZOCVOQQQQOFF-MLNUMCSWSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N)C(=O)N/C=C\OC(=O)[C@@H](C/C=C\N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N

synonyms

H-Tyr-c(D-Orn-2-Nal-D-Pro-Gly-)
Tyr-c(Orn-2-Nal-Pro-Gly-)
tyrosyl-cyclo(ornithyl-(2-naphthyl)alanyl-prolyl-glycyl-)

Origin of Product

United States

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